An intermediate commonly used for the synthesis of guanide derivatives. An Impurity in the synthesis of Chlorguanide
1-Cyano-3-(1-methylethyl)guanidine
CAS No.: 44830-55-9
Cat. No.: VC21347088
Molecular Formula: C5H10N4
Molecular Weight: 126.16 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 44830-55-9 |
---|---|
Molecular Formula | C5H10N4 |
Molecular Weight | 126.16 g/mol |
IUPAC Name | 1-cyano-2-propan-2-ylguanidine |
Standard InChI | InChI=1S/C5H10N4/c1-4(2)9-5(7)8-3-6/h4H,1-2H3,(H3,7,8,9) |
Standard InChI Key | SRUGWSFEPMKUAK-UHFFFAOYSA-N |
SMILES | CC(C)N=C(N)NC#N |
Canonical SMILES | CC(C)N=C(N)NC#N |
Appearance | Off-White Solid |
Melting Point | 87-89°C |
Chemical Structure and Properties
1-Cyano-3-(1-methylethyl)guanidine possesses a distinctive chemical architecture characterized by a guanidine core with a cyano group and an isopropyl substitution. This structural configuration significantly influences the compound's chemical behavior, reactivity patterns, and biological interactions. The molecular formula is C5H10N4, with a calculated molecular weight of 126.16 g/mol .
Physical and Chemical Characteristics
The physical state of 1-Cyano-3-(1-methylethyl)guanidine is a white to off-white crystalline solid with a defined melting point range of 87-89°C . The compound demonstrates variable solubility across different solvents, exhibiting slight solubility in methanol while demonstrating better dissolution in dimethyl sulfoxide (DMSO) . These solubility characteristics influence its behavior in chemical reactions, analytical procedures, and potential pharmacokinetic properties.
The chemical reactivity of 1-Cyano-3-(1-methylethyl)guanidine is predominantly determined by its functional groups. The guanidine moiety is known for its capacity to participate in hydrogen bonding interactions and form charged states under various pH conditions, enhancing its potential to interact with biological targets such as enzymes, receptors, and nucleic acids. The cyano group contributes additional reactivity characteristics, potentially allowing the compound to participate in numerous chemical transformations and biological pathways.
Structural Data and Identifiers
Precise structural information for 1-Cyano-3-(1-methylethyl)guanidine is essential for its unambiguous identification in scientific literature and regulatory documentation. The following table presents the key structural identifiers associated with this compound:
Synthesis and Applications
The synthesis pathways and practical applications of 1-Cyano-3-(1-methylethyl)guanidine are of considerable interest in pharmaceutical research due to its role as both an intermediate compound and an identified impurity in commercially important drugs.
Pharmaceutical Applications
In the pharmaceutical sector, 1-Cyano-3-(1-methylethyl)guanidine serves multiple important functions. It is utilized as a pharmaceutical secondary standard for quality control applications, providing laboratories and manufacturers with a reliable reference material for analytical method development and validation. This application is particularly valuable for ensuring consistency and accuracy in pharmaceutical testing and analysis.
Additionally, its identification as an impurity in antimalarial formulations has led to the development of specific analytical methods for its detection and quantification in pharmaceutical products. These methods are essential for regulatory compliance and ensuring that impurity levels remain within acceptable limits, thereby safeguarding product quality and patient safety.
Biological Activities
The biological profile of 1-Cyano-3-(1-methylethyl)guanidine is of particular interest due to its structural relationship to compounds with established pharmacological effects and its presence as an impurity in clinically utilized antimalarial drugs.
Activity Type | Description | Relevance to 1-Cyano-3-(1-methylethyl)guanidine |
---|---|---|
DNA Minor Groove Binding | Some guanidine compounds can interact with DNA through minor groove binding | Structural features suggest potential for similar interactions |
Kinase Inhibition | Guanidine derivatives may function as inhibitors of various kinases | May contribute to biological effects through enzyme inhibition |
α2-Adrenergic Receptor Antagonism | Certain guanidines show activity as α2-adrenergic receptor antagonists | Possible mechanism for additional pharmacological effects |
Antimalarial Activity | Potential activity as a metabolite or degradation product of proguanil | Specific efficacy requires further investigation |
Toxicological Considerations
The presence of 1-Cyano-3-(1-methylethyl)guanidine as an impurity in pharmaceutical formulations necessitates careful evaluation of its toxicological profile. Research has focused on understanding both the formation pathways and potential adverse effects associated with this compound to ensure drug safety. While specific toxicological data for 1-Cyano-3-(1-methylethyl)guanidine is limited in the available search results, its classification with a WGK (Wassergefährdungsklasse or Water Hazard Class) Germany rating of 3 suggests a high potential for water hazard , indicating environmental concerns that warrant consideration.
Comprehensive toxicological assessment would typically include evaluations of acute toxicity, genotoxicity, reproductive toxicity, and long-term exposure effects. Such data would be essential for establishing acceptable limits for this impurity in pharmaceutical products and ensuring patient safety.
Analytical Methods for Detection
The development and validation of analytical methods for detecting and quantifying 1-Cyano-3-(1-methylethyl)guanidine in pharmaceutical preparations is a critical aspect of quality control and regulatory compliance in drug manufacturing.
Spectroscopic Methods
Complementary to chromatographic approaches, spectroscopic techniques may also play a valuable role in the identification and structural confirmation of 1-Cyano-3-(1-methylethyl)guanidine. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information, while Infrared (IR) spectroscopy could confirm the presence of characteristic functional groups including the cyano and guanidine moieties.
These spectroscopic methods, combined with chromatographic techniques, would establish a comprehensive analytical framework for impurity profiling, enabling manufacturers to monitor and control 1-Cyano-3-(1-methylethyl)guanidine levels in pharmaceutical products with high confidence.
The significant price variation observed among different suppliers may reflect differences in purity specifications, certification status (e.g., pharmaceutical secondary standard versus research grade), and manufacturing processes. The relatively high cost compared to many research chemicals underscores its specialized role in pharmaceutical applications and quality control.
Research Case Studies and Findings
Scientific investigations involving 1-Cyano-3-(1-methylethyl)guanidine have primarily centered on its role as an impurity in pharmaceutical formulations, with particular emphasis on detection methodologies, formation mechanisms, and potential impacts on drug quality and safety.
Degradation Pathway Analysis
Investigations exploring the degradation mechanisms of proguanil hydrochloride have identified specific conditions under which 1-Cyano-3-(1-methylethyl)guanidine forms as a degradation product. These studies provide critical insights into factors affecting the stability of proguanil hydrochloride under various storage, manufacturing, and environmental conditions.
By elucidating the chemical pathways leading to 1-Cyano-3-(1-methylethyl)guanidine formation, researchers have established a foundation for developing strategies to minimize its generation during manufacturing and storage. Such approaches might include process modifications, formulation adjustments, or specialized packaging to enhance product stability and extend shelf life.
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